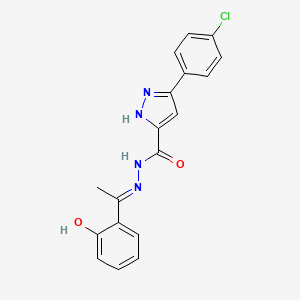
3-(4-CL-Phenyl)-N'-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorphenyl)-N’-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazol-5-carbohydrazid ist eine synthetische organische Verbindung, die zur Klasse der Pyrazolderivate gehört.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(4-Chlorphenyl)-N’-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazol-5-carbohydrazid beinhaltet typischerweise die Kondensation von 3-(4-Chlorphenyl)-1H-pyrazol-5-carbohydrazid mit 2-Hydroxyacetophenon. Die Reaktion wird üblicherweise in Gegenwart eines sauren Katalysators wie Salzsäure unter Rückflussbedingungen durchgeführt. Das Reaktionsgemisch wird dann abgekühlt und das Produkt durch Filtration isoliert und durch Umkristallisation gereinigt.
Industrielle Produktionsmethoden
Für die industrielle Produktion kann die Synthese optimiert werden, um die Ausbeute zu verbessern und die Kosten zu senken. Dies könnte die Verwendung effizienterer Katalysatoren, alternativer Lösungsmittel oder kontinuierlicher Durchflussreaktoren beinhalten. Die spezifischen Details der industriellen Produktionsmethoden hängen von der Produktionsmenge und der gewünschten Reinheit des Endprodukts ab.
Analyse Chemischer Reaktionen
Reaktionstypen
3-(4-Chlorphenyl)-N’-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazol-5-carbohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Substitution: Reagenzien wie Halogene (Cl2, Br2) oder Nukleophile (NH3, OH-) können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation Oxide ergeben, während Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird 3-(4-Chlorphenyl)-N’-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazol-5-carbohydrazid aufgrund seines Potenzials als Baustein für die Synthese komplexerer Moleküle untersucht. Seine einzigartige Struktur ermöglicht verschiedene Funktionalisierungen, was es zu einem wertvollen Zwischenprodukt in der organischen Synthese macht.
Biologie
Biologisch kann diese Verbindung antimikrobielle, antimykotische oder Antikrebsaktivität aufweisen. Forscher untersuchen ihre Wechselwirkungen mit biologischen Zielstrukturen, um neue Therapeutika zu entwickeln.
Medizin
In der Medizin werden Derivate von Pyrazolverbindungen auf ihr Potenzial als Medikamente untersucht. Sie können als Enzyminhibitoren, Rezeptoragonisten oder -antagonisten wirken und zur Entwicklung neuer Arzneimittel beitragen.
Industrie
Industriell könnte die Verbindung aufgrund ihrer chemischen Stabilität und Reaktivität bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(4-Chlorphenyl)-N’-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazol-5-carbohydrazid hängt von seiner spezifischen Anwendung ab. Wenn es beispielsweise als antimikrobielles Mittel wirkt, kann es das Wachstum von Bakterien hemmen, indem es die Zellwandsynthese oder die Proteinproduktion stört. Die beteiligten molekularen Zielstrukturen und Pfade würden durch detaillierte biochemische Studien ermittelt.
Wirkmechanismus
The mechanism of action of 3-(4-CL-Phenyl)-N’-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide would depend on its specific application. For example, if it acts as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein production. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(4-Chlorphenyl)-1H-pyrazol-5-carbohydrazid
- N’-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazol-5-carbohydrazid
- 3-(4-Chlorphenyl)-N’-(1-(2-methoxyphenyl)ethylidene)-1H-pyrazol-5-carbohydrazid
Vergleich
Im Vergleich zu ähnlichen Verbindungen kann 3-(4-Chlorphenyl)-N’-(1-(2-hydroxyphenyl)ethylidene)-1H-pyrazol-5-carbohydrazid aufgrund des Vorhandenseins sowohl der 4-Chlorphenyl- als auch der 2-Hydroxyphenylgruppe einzigartige Eigenschaften aufweisen.
Eigenschaften
Molekularformel |
C18H15ClN4O2 |
|---|---|
Molekulargewicht |
354.8 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15ClN4O2/c1-11(14-4-2-3-5-17(14)24)20-23-18(25)16-10-15(21-22-16)12-6-8-13(19)9-7-12/h2-10,24H,1H3,(H,21,22)(H,23,25)/b20-11+ |
InChI-Schlüssel |
PJFFYFMGZXQRPB-RGVLZGJSSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl)/C3=CC=CC=C3O |
Kanonische SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















